4-Amino-3-(methoxycarbonyl)benzoic acid
Overview
Description
“4-Amino-3-(methoxycarbonyl)benzoic acid” is an organic compound with the molecular formula C9H9NO4 . It has a molecular weight of 195.17 .
Molecular Structure Analysis
The InChI code for “4-Amino-3-(methoxycarbonyl)benzoic acid” is 1S/C9H9NO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at room temperature .Scientific Research Applications
Intermediate in Pharmaceutical Synthesis
“4-Amino-3-(methoxycarbonyl)benzoic acid” is used as an intermediate in the synthesis of the antineoplastic agent Bexarotene . Bexarotene is a medication used for the treatment of cutaneous T-cell lymphoma (CTCL). It’s a retinoid that selectively activates retinoid X receptors (RXRs), which are involved in regulating cell growth .
Material Science
This compound is used in the synthesis of a super fiber material, Poly (p-phenylene benzothiazole), also known as PBO . PBO is a high-performance organic fiber that exhibits excellent thermal and mechanical properties, making it ideal for use in a variety of industrial applications .
Chemical Research
“4-Amino-3-(methoxycarbonyl)benzoic acid” is a useful chemical reagent in various chemical research fields . It can be used in the synthesis of a wide range of organic compounds, contributing to the advancement of organic chemistry .
Crystallography
The crystal structure of “4-Amino-3-(methoxycarbonyl)benzoic acid” can be studied for its unique properties . Understanding the crystal structure of a compound is crucial in fields like material science, solid-state physics, and pharmaceuticals .
Biochemical Research
As a benzoic acid derivative, “4-Amino-3-(methoxycarbonyl)benzoic acid” can be used in biochemical research. Benzoic acid derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Industrial Manufacturing
“4-Amino-3-(methoxycarbonyl)benzoic acid” can be used in the manufacturing of dyes, plastics, and pharmaceuticals due to its chemical properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-amino-3-methoxycarbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOVONVMDYDZRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508141 | |
Record name | 4-Amino-3-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(methoxycarbonyl)benzoic acid | |
CAS RN |
41684-07-5 | |
Record name | 4-Amino-3-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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